molecular formula C17H20N2O2 B1318113 N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 954586-71-1

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B1318113
CAS No.: 954586-71-1
M. Wt: 284.35 g/mol
InChI Key: CGAHUXYZUOWPGC-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide (CAS 954586-71-1) is a high-purity chemical compound offered at 97% purity for research and development purposes . This acetamide features a distinct molecular framework with an aromatic amine and a phenoxyacetamide group, a structure known to be of significant interest in medicinal and agrochemical research. Phenoxy acetamide derivatives are frequently investigated for their diverse biological activities, which can include anti-cancer, anti-inflammatory, and anti-mycobacterial properties . Furthermore, compounds with similar structural motifs, such as the strobilurin fungicide Mandestrobin, share the phenoxy acetamide backbone and are utilized for their function as Quinone Outside Inhibitors (QoI) in agrochemistry . This makes this compound a valuable building block for researchers exploring new synthetic routes and studying structure-activity relationships in the development of novel active compounds. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHUXYZUOWPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, bases, and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Formula Key Properties/Activity Evidence ID
N-(3,5-Dimethylphenyl)-2-(2,5-dimethylphenoxy)acetamide 3,5-dimethylphenyl (instead of 3-amino-2-methylphenyl) C₁₈H₂₁NO₂ Higher lipophilicity due to methyl groups; no amino group for H-bonding. Used in synthetic studies.
N-(4-Bromo-3-chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide Halogenated aryl (Br, Cl) C₁₆H₁₅BrClNO₂ Increased molecular weight (368.65 g/mol); potential pesticidal/herbicidal activity (cf. alachlor in ).
N-(3-Amino-2-methylphenyl)-2-(2,4-difluorophenoxy)acetamide Difluorophenoxy group C₁₅H₁₄F₂N₂O₂ Fluorine enhances metabolic stability; possible CNS targeting (cf. TSPO ligands in ).

Structural Insights :

  • Amino vs.
  • Phenoxy Modifications: Replacing 2,5-dimethylphenoxy with 2,4-difluorophenoxy () introduces electronegative fluorine atoms, which may alter binding kinetics and bioavailability .

Pharmacological and Functional Comparisons

Anticonvulsant Activity

Compounds with N-(2,5-dimethylphenoxy)alkylaminoalkanols () showed efficacy in maximal electroshock (MES) assays. For example:

  • R-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol: 100% MES activity at 30 mg/kg (mice).

TSPO Targeting

TSPO ligands like [¹²⁵I]desfluoro-DAA1106 () share acetamide backbones with aromatic substitutions. The target compound’s dimethylphenoxy group mimics the phenoxy motifs in DAA1106 derivatives, which exhibit high microglial specificity in Alzheimer’s models .

Physicochemical Data:

Property Target Compound N-(3,5-Dimethylphenyl) Analog () Difluorophenoxy Analog ()
Molecular Weight ~284.36 g/mol 283.36 g/mol 292.28 g/mol
Lipophilicity (LogP)* Estimated ~3.2 (amino group reduces LogP vs. methyl) ~3.5 (higher due to methyl groups) ~3.0 (fluorine increases polarity)
pKa ~9.5 (amine protonation) N/A ~10.2 (amine + fluorine effects)

*Calculated using fragment-based methods.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20N2O2
  • Molar Mass : Approximately 284.35 g/mol
  • Density : 1.174 g/cm³
  • Boiling Point : Approximately 517.8 °C

The compound features an acetamide structure with an amino group and two aromatic rings, which contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Potential : Preliminary research indicates potential anticancer properties, although specific mechanisms and efficacy require further elucidation .
  • Enzyme Interaction : The compound interacts with specific molecular targets, including enzymes and receptors, potentially altering their activity and leading to various biological effects.

The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can lead to changes in enzyme activity or receptor signaling pathways, contributing to its observed biological effects. The exact pathways involved depend on the specific application and target molecules.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of several derivatives of this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound in antimicrobial drug development .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
  • Mechanistic Insights :
    • Further investigations into the mechanistic pathways revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant activity against multiple strains
AnticancerSelective cytotoxicity towards cancer cells
Enzyme InteractionAlters activity of specific enzymes

Q & A

Q. What are the established synthetic routes for N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted phenols and acetamide precursors. For example:

  • Step 1: Alkylation of 2,5-dimethylphenol to introduce the phenoxy group.
  • Step 2: Coupling with 3-amino-2-methylaniline via acylation using acetyl chloride or acetic anhydride under acidic conditions .
  • Step 3: Purification via recrystallization or column chromatography to isolate the final product.

Key Factors:

  • Temperature: Higher temperatures (>100°C) may accelerate side reactions (e.g., oxidation of the amino group).
  • Catalysts: Acidic catalysts (e.g., H₂SO₄) improve acylation efficiency but require neutralization to prevent degradation .
  • Yield Optimization: Pilot studies suggest yields of 60–75% under inert atmospheres (N₂/Ar) to protect the amino group .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Methodological Answer: Structural validation relies on:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.1–2.3 ppm (methyl groups), δ 6.7–7.2 ppm (aromatic protons), and δ 8.1 ppm (amide NH) confirm substituent positions .
    • ¹³C NMR: Carbonyl (C=O) resonance at ~170 ppm .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 313.16 (calculated: 313.15) .
  • HPLC: Purity >98% using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What in vitro assays are used to screen its biological activity, and how are false positives mitigated?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Target-specific assays (e.g., kinase or protease inhibition) with IC₅₀ determination via fluorometric/colorimetric readouts (e.g., ATP depletion assays) .
  • Cell-Based Assays:
    • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify off-target effects .
  • False-Positive Controls:
    • Use of counter-screens (e.g., luciferase interference assays) and orthogonal methods (SPR, ITC) to validate binding .

Advanced Research Questions

Q. How can researchers resolve discrepancies between laboratory and field degradation data for this compound?

Methodological Answer: Degradation inconsistencies (e.g., lab half-life vs. field dissipation rates) arise from environmental variables (soil heterogeneity, microbial activity). To address this:

  • Intact Soil Core Studies: Simulate field conditions by testing degradation in undisturbed soil cores rather than homogenized samples .
  • Isotopic Tracers: Use ¹⁴C-labeled compound to track metabolite pathways and adsorption dynamics .
  • Microbial Profiling: Metagenomic analysis of soil microbiota identifies degradative enzymes (e.g., amidases, oxidases) .

Q. What computational and experimental methods elucidate its mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking: Predict binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The phenoxy group shows affinity for hydrophobic pockets, while the acetamide moiety forms hydrogen bonds .
  • X-ray Crystallography: Resolve ligand-target co-crystal structures to identify critical interactions (e.g., π-π stacking with aromatic residues) .
  • Kinetic Studies: Stopped-flow fluorescence assays quantify binding kinetics (kₐₙ, kₒff) to differentiate competitive vs. allosteric inhibition .

Q. How do structural modifications (e.g., halogen substitution) affect its pharmacological profile?

Methodological Answer:

  • Halogen Introduction:
    • Chlorine at the phenyl ring enhances metabolic stability but may reduce solubility (logP increases by ~0.5 units) .
    • Fluorine substitution improves CNS penetration (e.g., analogs in show 1.69% brain uptake in mice) .
  • Methyl Group Effects:
    • 2,5-Dimethylphenoxy groups increase lipophilicity, enhancing membrane permeability but risking hepatotoxicity .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma half-life .
  • Co-Crystallization: Co-crystals with succinic acid increase dissolution rates by 40% in simulated gastric fluid .

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